molecular formula C11H17NO2S B2633026 Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate CAS No. 2248298-36-2

Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate

Cat. No. B2633026
CAS RN: 2248298-36-2
M. Wt: 227.32
InChI Key: LOTQRDVUNXURQK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate, also known as TAT, is a novel compound that has gained significant attention in scientific research due to its potential application in various fields. TAT is a thiophene derivative that contains an amino group, making it a promising candidate for various biological applications.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is not fully understood, but studies have suggested that it induces cell death in cancer cells through the activation of caspases, which are enzymes that play a critical role in the apoptotic pathway. Additionally, Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has been shown to possess good solubility in both water and organic solvents, making it a versatile compound that can be used in a variety of applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is its relatively simple synthesis method, which allows for easy scale-up and production. Additionally, Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate exhibits good solubility in both water and organic solvents, making it a versatile compound that can be used in a variety of applications. However, one limitation of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is its relatively low purity, which can affect its performance in certain applications.

Future Directions

There are several future directions for the study of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate. One potential area of research is the development of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate and its potential application in organic electronics. Finally, the synthesis method of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate can be further optimized to improve its purity and yield.

Synthesis Methods

The synthesis of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate involves the reaction of tert-butyl 2-bromoacetate with 5-(aminomethyl)thiophene-2-carbaldehyde in the presence of a base. The reaction yields Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has been extensively studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has shown promising results as an anticancer agent, with studies indicating that it induces cell death in various cancer cell lines. Additionally, Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In materials science, Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has been investigated for its potential application in organic electronics, specifically as a hole-transporting material in organic solar cells. Studies have shown that Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate exhibits high hole mobility and good thermal stability, making it a promising candidate for use in organic solar cells.

properties

IUPAC Name

tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)6-8-4-5-9(7-12)15-8/h4-5H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTQRDVUNXURQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate

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